molecular formula C52H44N4NiO2+ B13107655 Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel

Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel

Cat. No.: B13107655
M. Wt: 815.6 g/mol
InChI Key: YVCYTGDUIAXMFK-UHFFFAOYSA-N
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Description

Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel is a coordination complex with the molecular formula C52H44N4NiO2. This compound features a nickel ion coordinated to a tetraphenylporphyrin ligand and two tetrahydrofuran molecules. It is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel typically involves the reaction of nickel(II) salts with tetraphenylporphyrin in the presence of tetrahydrofuran. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction scheme is as follows:

  • Dissolve tetraphenylporphyrin in tetrahydrofuran.
  • Add a nickel(II) salt, such as nickel(II) acetate or nickel(II) chloride, to the solution.
  • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperatures.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel undergoes various chemical reactions, including:

    Oxidation: The nickel center can be oxidized to higher oxidation states.

    Reduction: The nickel center can be reduced to lower oxidation states.

    Substitution: Ligands coordinated to the nickel center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Common reducing agents include sodium borohydride and hydrazine.

    Substitution: Ligand exchange reactions can be carried out using various ligands, such as phosphines or amines, under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may yield nickel(I) or nickel(0) complexes. Substitution reactions result in the formation of new nickel-ligand complexes.

Scientific Research Applications

Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions, such as cross-coupling and hydrogenation reactions.

    Biology: Studied for its potential as a model compound for metalloenzymes and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer and antimicrobial agents.

    Industry: Utilized in the development of advanced materials, such as sensors and electronic devices.

Mechanism of Action

The mechanism of action of Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where substrates can bind and undergo reactions. The tetraphenylporphyrin ligand provides a stable environment for the nickel center, enhancing its reactivity and selectivity. The tetrahydrofuran molecules help stabilize the complex and improve its solubility in organic solvents.

Comparison with Similar Compounds

Similar Compounds

    Nickel(II) tetraphenylporphyrin: Lacks the tetrahydrofuran ligands, resulting in different solubility and reactivity properties.

    Bis(pyridine)(tetraphenylporphyrinato)nickel: Contains pyridine ligands instead of tetrahydrofuran, leading to variations in electronic properties and reactivity.

    Nickel(II) phthalocyanine: A structurally similar compound with different ligand environment, affecting its electronic and catalytic properties.

Uniqueness

Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel is unique due to the presence of both tetrahydrofuran and tetraphenylporphyrin ligands, which provide a distinct combination of stability, solubility, and reactivity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C52H44N4NiO2+

Molecular Weight

815.6 g/mol

IUPAC Name

nickel(3+);oxolane;5,10,15,20-tetraphenylporphyrin-22,24-diide

InChI

InChI=1S/C44H28N4.2C4H8O.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2-4-5-3-1;/h1-28H;2*1-4H2;/q-2;;;+3

InChI Key

YVCYTGDUIAXMFK-UHFFFAOYSA-N

Canonical SMILES

C1CCOC1.C1CCOC1.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+3]

Origin of Product

United States

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